molecular formula C13H11ClO2S B2601169 3-Methyl-5-phenylbenzene-1-sulfonyl chloride CAS No. 1368560-75-1

3-Methyl-5-phenylbenzene-1-sulfonyl chloride

Cat. No. B2601169
CAS RN: 1368560-75-1
M. Wt: 266.74
InChI Key: LAFXIRLTDZSVDI-UHFFFAOYSA-N
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Description

3-Methyl-5-phenylbenzene-1-sulfonyl chloride, also known as 3-M-5-PBSC, is a highly versatile synthetic reagent used in a variety of laboratory experiments. It is a sulfur-containing compound that is used to synthesize a wide range of organic compounds, including a variety of drugs, polymers, and polysaccharides. It is also used in the synthesis of polymers, polysaccharides, and other organic compounds. This reagent is known for its stability, easy synthesis, and low cost, making it an ideal choice for laboratory experiments.

Scientific Research Applications

Polymeric Materials Development

One study involved the synthesis of poly(arylene ether)s derived from N-alkyl-N-phenyl-3,5-difluorobenzene sulfonamides, showcasing the application of sulfonamide-based monomers in creating polymers with varying thermal properties. The research highlighted how alkyl chain length affects the glass transition temperature, demonstrating the compound's role in designing materials with specific thermal behaviors (Andrejevic et al., 2015).

Organic Synthesis Enhancements

Another area of application is in the Julia-Kocienski olefination reaction, where 3,5-bis(trifluoromethyl)phenyl sulfones were used to produce 1,2-disubstituted alkenes and dienes, highlighting the compound's utility in organic synthesis for creating complex molecular structures (Alonso et al., 2005).

Antibiotic Detection

The development of an enzyme-linked immunosorbent assay (ELISA) for analyzing milk samples for sulfonamide antibiotics utilized antibodies against specific sulfonamide structures. This application underscores the importance of sulfonamide derivatives in developing sensitive detection methods for antibiotics in food products (Adrián et al., 2009).

Alzheimer’s Disease Research

Sulfonamides derived from 4-methoxyphenethylamine were studied for their acetylcholinesterase inhibitory activity, offering potential therapeutic agents for Alzheimer’s disease. This illustrates the compound's relevance in medicinal chemistry for designing inhibitors targeting specific enzymes (Abbasi et al., 2018).

properties

IUPAC Name

3-methyl-5-phenylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO2S/c1-10-7-12(11-5-3-2-4-6-11)9-13(8-10)17(14,15)16/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFXIRLTDZSVDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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